1,2,3,4,7,8-hexahydro-1,7-naphthyridin-8-one
Description
Properties
IUPAC Name |
2,3,4,7-tetrahydro-1H-1,7-naphthyridin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-7-6(3-5-10-8)2-1-4-9-7/h3,5,9H,1-2,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODYWEAZYCJIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC=C2)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches to 1,7-Naphthyridine Derivatives
The 1,7-naphthyridine ring system is one of the six possible pyridopyridine isomers and has been extensively studied in heterocyclic chemistry. The synthesis of partially hydrogenated derivatives such as 1,2,3,4,7,8-hexahydro-1,7-naphthyridin-8-one typically follows from:
- Construction of the bicyclic ring system via condensation or cyclization reactions involving pyridine derivatives.
- Selective reduction (hydrogenation) of the aromatic system to partially saturate the ring.
- Introduction or retention of the keto group at the 8-position.
These steps require precise control of reaction conditions to avoid over-reduction or unwanted rearrangements.
Specific Preparation Methods
Cyclization and Functionalization Routes
A common strategy involves starting from substituted pyridine precursors that allow ring closure to form the naphthyridine skeleton. For example, 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles have been used as key intermediates. Reaction with cyclic amines in ethanol under reflux conditions leads to substitution and rearrangement processes that yield amino- and hydroxy-substituted tetrahydro-naphthyridines. These intermediates can be further manipulated to introduce the ketone functionality at the 8-position, leading to compounds analogous to 1,2,3,4,7,8-hexahydro-1,7-naphthyridin-8-one.
Example Procedure:
- React 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with a cyclic amine (e.g., piperidine) in absolute ethanol.
- Reflux the mixture for 2-3 hours.
- Isolate the substituted tetrahydro-naphthyridine intermediate.
- Oxidize or rearrange to obtain the 8-one derivative.
This method benefits from relatively mild conditions and good yields (typically 50-60%).
Hydrogenation of Aromatic Precursors
Selective catalytic hydrogenation of 1,7-naphthyridine derivatives can yield hexahydro derivatives. Using catalysts such as palladium on carbon or platinum oxide under controlled hydrogen pressure and temperature allows partial saturation of the ring system without reducing the ketone group.
- Aromatic 1,7-naphthyridin-8-one is subjected to catalytic hydrogenation.
- Reaction conditions are optimized to achieve hexahydro saturation at positions 1,2,3,4,7,8.
- The ketone at position 8 remains intact due to selective reduction.
This approach requires careful monitoring to prevent over-reduction to the corresponding alcohol or fully saturated amine.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Absolute ethanol | Common for nucleophilic substitution steps |
| Temperature | Reflux (~78 °C for ethanol) | Ensures completion of substitution/rearrangement |
| Reaction Time | 2-3 hours | Sufficient for full conversion |
| Catalysts | Pd/C, PtO2 (for hydrogenation) | Selectivity critical for partial saturation |
| Hydrogen Pressure | 1-5 atm | Moderate pressure to avoid over-reduction |
| Amine Reactants | Piperidine, pyrrolidine, azepane | Cyclic amines favor rearrangement |
| Base | Triethylamine (used in some syntheses) | Facilitates nucleophilic substitution |
Mechanistic Insights and Rearrangement Processes
The nucleophilic substitution at the C-1 position of 2,7-naphthyridine rings with cyclic amines triggers a rearrangement leading to 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones, which are structurally related to the target compound. The rearrangement requires:
- A cyclic amine at C-1.
- A primary amine at C-3 with a boiling point >145 °C.
These conditions favor the formation of stable intermediates that can be converted into the hexahydro-1,7-naphthyridin-8-one scaffold.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution + rearrangement | 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | Cyclic amines, ethanol, reflux, triethylamine | 50-60 | Produces amino/hydroxy intermediates; rearrangement leads to ketone derivatives |
| Catalytic hydrogenation | Aromatic 1,7-naphthyridin-8-one | Pd/C or PtO2, H2 (1-5 atm), mild temp | Variable | Partial saturation to hexahydro derivative; ketone preserved |
Research Findings and Literature Support
- The rearrangement and substitution reactions have been confirmed by X-ray crystallography, validating the formation of key intermediates and final products.
- Reaction times and conditions have been optimized to reduce by-products and improve yields.
- The use of cyclic amines is critical for successful rearrangement and formation of the hexahydro-1,7-naphthyridin-8-one core.
- The literature emphasizes the importance of solvent choice, temperature control, and reagent purity for reproducible synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,7,8-hexahydro-1,7-naphthyridin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated analogs.
Substitution: The nitrogen atoms in the ring system can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.
Scientific Research Applications
1,2,3,4,7,8-hexahydro-1,7-naphthyridin-8-one has found applications in several areas of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,4,7,8-hexahydro-1,7-naphthyridin-8-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Tautomeric Variations
- 1,7-Naphthyridin-8(7H)-one: The fully aromatic parent compound exhibits tautomerism but favors the keto form in nonhydroxylic solvents. Its IR spectrum shows a carbonyl stretch near 1700 cm⁻¹, and UV spectra indicate π→π* transitions characteristic of aromatic systems. In contrast, the hexahydro derivative lacks full conjugation, leading to reduced UV absorption intensity .
- 6-Methyl-1,7-naphthyridin-8(7H)-one (CAS 922527-17-1) : A methyl substituent at position 6 increases electron density, altering reactivity toward electrophilic substitution. The methyl group also enhances lipophilicity (logP ≈ 1.2) compared to the unsubstituted parent compound .
- 2-Chloro-7H-1,7-naphthyridin-8-one (CAS 930303-55-2) : Chlorination at position 2 introduces electron-withdrawing effects, stabilizing the keto form and increasing molecular weight (MW = 194.6 g/mol). This substitution may enhance antibacterial activity via improved metal chelation .
Hydrogenation and Saturation Effects
- 5,6,7,8-Tetrahydro-1,7-naphthyridines: Partial hydrogenation (e.g., 7-alkyl derivatives in ) reduces ring strain and increases basicity (pKa ≈ 8.5–9.0) due to lone-pair availability on nitrogen.
- Decahydro-1,7-naphthyridin-8-one : Fully hydrogenated analogs exhibit chair-like conformations, enhancing stability but limiting planar interactions required for biological target binding .
Substituent-Driven Functional Differences
- Amino-Substituted Derivatives (e.g., 1,2,3,4-Tetrahydro-1,7-naphthyridin-8-amine, CAS 958254-67-6): The amino group at position 8 increases polarity (logP ≈ 0.5) and enables hydrogen bonding, making it suitable for pharmaceutical applications. However, it reduces thermal stability compared to the ketone-containing analog .
- Methoxy and Halogenated Derivatives (e.g., 8-Chloro-6-methoxy-1H-1,7-naphthyridin-4-one, CAS 952059-63-1) : Methoxy and chloro groups enhance lipophilicity (MW = 210.6 g/mol) and alter electronic properties, affecting binding affinity in receptor-ligand interactions .
Spectral Data
- 1H NMR : The hexahydro derivative shows signals for saturated CH₂ groups (δ 1.96–4.29 ppm) and a deshielded carbonyl proton (absent in fully aromatic analogs). Tetrahydro analogs exhibit distinct splitting patterns for vicinal hydrogens (J = 5.5–7.6 Hz) .
- 13C NMR : Carbonyl carbons appear at δ 170–175 ppm, while aromatic carbons in unsaturated derivatives resonate at δ 116–152 ppm .
Data Tables
Table 1: Key Physical Properties
| Compound | CAS Number | Molecular Weight (g/mol) | logP | pKa |
|---|---|---|---|---|
| 1,7-Naphthyridin-8(7H)-one | - | 160.1 | 0.8 | 7.9 |
| 6-Methyl-1,7-naphthyridin-8(7H)-one | 922527-17-1 | 174.2 | 1.2 | 8.1 |
| 2-Chloro-7H-1,7-naphthyridin-8-one | 930303-55-2 | 194.6 | 1.5 | 7.5 |
| Hexahydro-1,7-naphthyridin-8-one | - | 166.2 | 0.6 | 8.3 |
Biological Activity
1,2,3,4,7,8-hexahydro-1,7-naphthyridin-8-one (CAS No. 1780424-93-2) is a heterocyclic compound belonging to the naphthyridine family. Its unique fused ring structure containing nitrogen atoms at specific positions has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The chemical formula for 1,2,3,4,7,8-hexahydro-1,7-naphthyridin-8-one is , with a molecular weight of 150.18 g/mol. The compound's structure is characterized by a saturated naphthyridine framework that influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that 1,2,3,4,7,8-hexahydro-1,7-naphthyridin-8-one exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results showed that this compound inhibited bacterial growth effectively compared to standard antibiotics like cephradine .
Table 1: Antimicrobial Activity of 1,2,3,4,7,8-Hexahydro-1,7-naphthyridin-8-one
| Bacterial Strain | Inhibition Zone (mm) | Comparison Antibiotic | Inhibition Zone (mm) |
|---|---|---|---|
| E. coli | 18 | Cephradine | 15 |
| S. aureus | 20 | Cephradine | 17 |
| P. aeruginosa | 16 | Cephradine | 14 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines. For instance, it showed promising results against breast cancer (MCF-7) and lung cancer (A549) cells by inducing apoptosis and cell cycle arrest .
Case Study: Anticancer Effects
In a specific study involving MCF-7 cells treated with varying concentrations of 1,2,3,4,7,8-hexahydro-1,7-naphthyridin-8-one:
- Concentration : 10 µM led to a reduction in cell viability by approximately 30%.
- Mechanism : The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.
The biological activity of 1,2,3,4,7,8-hexahydro-1,7-naphthyridin-8-one is believed to involve interactions with specific molecular targets within cells. It may modulate enzyme activity or receptor interactions that are crucial for cellular processes. For example:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Anticancer Mechanism : It potentially influences signaling pathways related to cell survival and apoptosis.
Comparative Analysis
When compared to similar compounds such as 1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroisoquinoline , the unique nitrogen arrangement in 1,2,3,4,7,8-hexahydro-1,7-naphthyridin-8-one contributes to its distinct biological activities. This uniqueness allows it to engage in different interactions with biological targets compared to its analogs .
Q & A
Q. What are the established synthetic routes for 1,2,3,4,7,8-hexahydro-1,7-naphthyridin-8-one, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound is synthesized via hydrolysis of 1,7-naphthyridin-8-amine under acidic conditions. A validated route involves refluxing the amine in 70% H₂SO₄ for 4 days, yielding 81% of the target compound . Optimization can employ Design of Experiments (DOE) principles, such as orthogonal arrays or factorial designs, to systematically vary parameters (e.g., acid concentration, temperature, reaction time). For instance, fractional factorial designs reduce experimental runs while identifying critical factors affecting yield and purity .
Q. How can spectroscopic and chromatographic techniques be systematically applied to characterize this compound?
Methodological Answer: Characterization requires a multi-technique approach:
- NMR : Confirm hydrogenation and ring saturation via ¹H and ¹³C NMR shifts, particularly the absence of aromatic protons.
- HPLC/MS : Assess purity and detect byproducts using reverse-phase HPLC with UV/Vis detection and mass spectrometry for molecular ion verification.
- XRD : Resolve crystal structure ambiguities, especially for tautomeric forms (e.g., lactam vs. enol configurations) .
Example Workflow:
Recrystallize from toluene for XRD analysis .
Use deuterated DMSO for NMR to avoid solvent interference.
Validate chromatographic methods with spiked samples to confirm detection limits.
Advanced Research Questions
Q. What statistical experimental design methods are appropriate for optimizing the synthesis and purification of this compound?
Methodological Answer: Advanced DOE methods include:
- Orthogonal Design : Reduces variables (e.g., solvent type, catalyst loading) to identify dominant factors. For example, a 3-factor, 3-level design can optimize recrystallization conditions (solvent ratio, cooling rate) .
- Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., temperature vs. reaction rate) to predict maximum yield .
Case Study:
A 2⁴ factorial design tested temperature (80–120°C), acid volume (50–100 mL), stirring rate, and time. ANOVA revealed temperature and acid volume as statistically significant (p < 0.05), enabling 89% yield under optimized conditions .
Q. How can computational chemistry and AI-driven approaches predict the reactivity and stability of 1,7-naphthyridin-8-one derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts tautomer stability and reaction pathways (e.g., hydrolysis mechanisms). For example, transition-state analysis clarifies why prolonged reflux is needed for complete conversion .
- AI-Driven Platforms : Tools like ICReDD integrate quantum mechanics with machine learning to prioritize synthetic routes. Automated path-search algorithms (e.g., GRRM) explore intermediates, reducing trial-and-error experimentation .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability) across studies?
Methodological Answer: Contradictions arise from methodological variability. A systematic approach includes:
Meta-Analysis Framework : Compare experimental conditions (e.g., solvent polarity, temperature) using CRDC classification codes (e.g., RDF2050104 for separation technologies) to standardize reporting .
Replication Studies : Reproduce conflicting results under controlled variables. For instance, solubility discrepancies in polar solvents may stem from undetected polymorphic forms .
Epistemological Alignment : Clarify ontological assumptions (e.g., whether stability refers to thermal or hydrolytic degradation) to align data interpretation .
Q. What mechanistic insights govern the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer: Mechanistic studies require kinetic profiling and isotopic labeling:
- Kinetic Isotope Effects (KIE) : Deuterating the lactam oxygen can reveal rate-limiting steps in hydrolysis .
- Trapping Intermediates : Use cryogenic conditions or quench experiments to isolate intermediates (e.g., enol tautomers) for spectroscopic analysis .
Example Finding:
Hydrolysis proceeds via a tetrahedral intermediate stabilized by H₂SO₄, as evidenced by ¹⁸O labeling studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
